molecular formula C14H28O3 B014223 (S)-3-Hydroxymyristic acid CAS No. 35683-15-9

(S)-3-Hydroxymyristic acid

Cat. No.: B014223
CAS No.: 35683-15-9
M. Wt: 244.37 g/mol
InChI Key: ATRNZOYKSNPPBF-ZDUSSCGKSA-N
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Description

(S)-3-Hydroxymyristic acid is a naturally occurring fatty acid derivative. It is a hydroxylated form of myristic acid, specifically hydroxylated at the third carbon in the (S)-configuration. This compound is significant in various biological processes and has been studied for its role in lipid metabolism and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Hydroxymyristic acid can be achieved through several methods:

    Enzymatic Hydroxylation: One common method involves the enzymatic hydroxylation of myristic acid using specific hydroxylase enzymes. This method is advantageous due to its selectivity and mild reaction conditions.

    Chemical Synthesis: Another approach involves the chemical synthesis starting from myristic acid. This can be done through a series of reactions including halogenation, followed by nucleophilic substitution to introduce the hydroxyl group at the desired position.

Industrial Production Methods: Industrial production of this compound often relies on biotechnological processes due to the high selectivity and efficiency of enzymatic reactions. Microbial fermentation using genetically engineered microorganisms that express the necessary hydroxylase enzymes is a common method.

Chemical Reactions Analysis

(S)-3-Hydroxymyristic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The hydroxyl group can be reduced to form myristic acid.

    Esterification: It can react with alcohols to form esters, which are useful in various industrial applications.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Esterification: Acid catalysts like sulfuric acid or enzymes like lipases are employed.

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Myristic acid.

    Esterification: Various esters depending on the alcohol used.

Scientific Research Applications

(S)-3-Hydroxymyristic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: It plays a role in lipid metabolism studies and is used to investigate the function of hydroxylated fatty acids in biological systems.

    Medicine: Potential therapeutic applications include its use in the development of drugs targeting lipid-related disorders.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Hydroxymyristic acid involves its incorporation into lipid metabolic pathways. It can be integrated into phospholipids and other lipid molecules, influencing membrane fluidity and function. The hydroxyl group at the third carbon allows for specific interactions with enzymes and receptors involved in lipid metabolism.

Comparison with Similar Compounds

    Myristic Acid: The non-hydroxylated form of (S)-3-Hydroxymyristic acid.

    Lauric Acid: A shorter chain fatty acid with similar properties.

    Palmitic Acid: A longer chain fatty acid with similar metabolic roles.

Uniqueness: this compound is unique due to the presence of the hydroxyl group at the third carbon in the (S)-configuration. This specific structure allows it to participate in unique biochemical interactions and pathways that are not possible with its non-hydroxylated counterparts.

Properties

IUPAC Name

(3S)-3-hydroxytetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRNZOYKSNPPBF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307151
Record name S-3-Hydroxytetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35683-15-9
Record name S-3-Hydroxytetradecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35683-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxymyristic acid, (3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035683159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-3-Hydroxytetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYMYRISTIC ACID, (3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6ELB6TT51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Hydroxytetradecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061656
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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